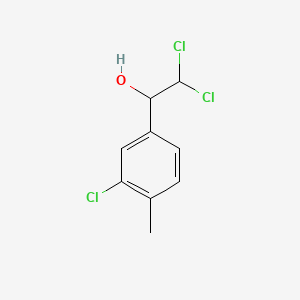
Isopropyl 4-bromo-5-chloro-2-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 4-bromo-5-chloro-2-methylbenzoate is a chemical compound with the molecular formula C11H12BrClO2 and a molecular weight of 291.57 g/mol . It is a benzoate ester derivative, characterized by the presence of bromine, chlorine, and methyl groups on the benzene ring, along with an isopropyl ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 4-bromo-5-chloro-2-methylbenzoate typically involves the esterification of 4-bromo-5-chloro-2-methylbenzoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
4-bromo-5-chloro-2-methylbenzoic acid+isopropanolH2SO4isopropyl 4-bromo-5-chloro-2-methylbenzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl 4-bromo-5-chloro-2-methylbenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield 4-bromo-5-chloro-2-methylbenzoic acid and isopropanol.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a suitable solvent like dimethylformamide (DMF).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvent systems.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted benzoate derivatives.
Hydrolysis: 4-bromo-5-chloro-2-methylbenzoic acid and isopropanol.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reaction conditions.
Applications De Recherche Scientifique
Isopropyl 4-bromo-5-chloro-2-methylbenzoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of isopropyl 4-bromo-5-chloro-2-methylbenzoate depends on its specific applicationThe exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isopropyl 4-bromo-2-methylbenzoate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Isopropyl 4-chloro-2-methylbenzoate: Lacks the bromine atom, leading to different chemical and biological properties.
Isopropyl 4-bromo-5-chloro-2-ethylbenzoate: Contains an ethyl group instead of a methyl group, which can influence its steric and electronic properties.
Uniqueness
Isopropyl 4-bromo-5-chloro-2-methylbenzoate is unique due to the specific combination of bromine, chlorine, and methyl substituents on the benzene ring, along with the isopropyl ester functional group. This unique structure imparts distinct chemical reactivity and potential biological activity compared to similar compounds .
Propriétés
Formule moléculaire |
C11H12BrClO2 |
|---|---|
Poids moléculaire |
291.57 g/mol |
Nom IUPAC |
propan-2-yl 4-bromo-5-chloro-2-methylbenzoate |
InChI |
InChI=1S/C11H12BrClO2/c1-6(2)15-11(14)8-5-10(13)9(12)4-7(8)3/h4-6H,1-3H3 |
Clé InChI |
ZGDYFRFTORJZNE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C(=O)OC(C)C)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


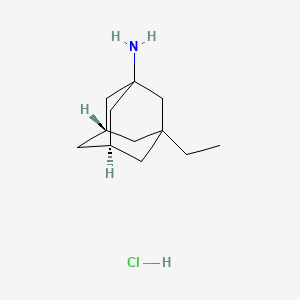



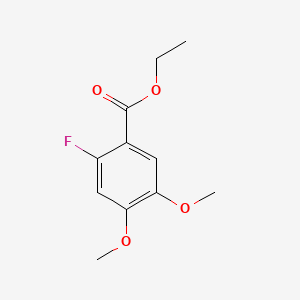
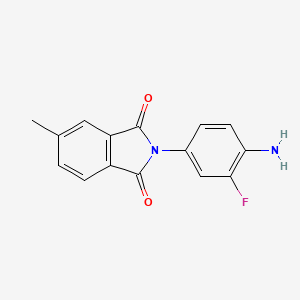
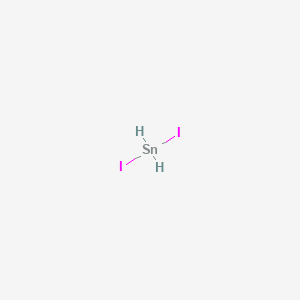
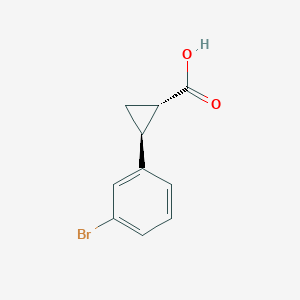
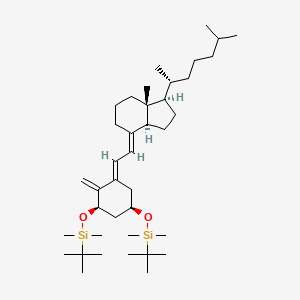

![Ethyl 7-(Morpholin-2-Yl)Pyrazolo[1,5-A]Pyrimidine-3-Carboxylate](/img/structure/B14028197.png)
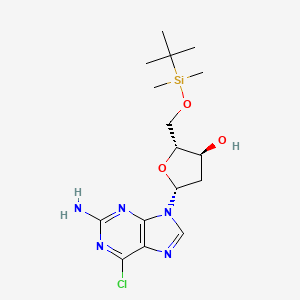
![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydroisothiazolo[4,5-C]pyridine-3-carboxylic acid](/img/structure/B14028203.png)
